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Compound Name: 4-(2-Bromoethyl)phenol

Cat. No.: B083804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility

characteristics of 4-(2-Bromoethyl)phenol in common organic solvents. Due to the limited

availability of specific quantitative solubility data in public literature, this document extrapolates

expected solubility trends based on the physicochemical properties of 4-(2-
Bromoethyl)phenol and the known behavior of structurally similar brominated and phenolic

compounds. Furthermore, this guide details a standard experimental protocol for the precise

determination of its solubility, empowering researchers to generate accurate data for

applications in synthesis, formulation, and quality control.

Introduction
4-(2-Bromoethyl)phenol, a substituted aromatic compound, is a valuable intermediate in

organic synthesis, particularly in the development of pharmaceuticals and other bioactive

molecules. A fundamental understanding of its solubility in various organic solvents is critical for

its effective use in reaction media, purification processes such as crystallization, and the

formulation of final products. This document serves as a key resource for chemists and

formulation scientists by providing an in-depth analysis of its expected solubility profile and the

methodologies to quantify it.

Physicochemical Properties of 4-(2-
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A summary of the key physicochemical properties of 4-(2-Bromoethyl)phenol is presented in

Table 1. These properties, particularly its melting point and molecular structure, provide

foundational knowledge for predicting its solubility behavior.

Property Value Reference

Molecular Formula C₈H₉BrO [1][2][3][4]

Molecular Weight 201.06 g/mol [1][2][3]

Melting Point 88-92 °C [1][3]

Boiling Point 276.5 ± 15.0 °C at 760 Torr [1]

Density 1.501 ± 0.06 g/cm³ [1][5]

pKa 9.91 ± 0.15 (Predicted) [1]

Expected Solubility Profile
While specific quantitative solubility data for 4-(2-Bromoethyl)phenol is not readily available in

the literature, a qualitative solubility profile can be predicted based on its chemical structure

and the known solubility of related compounds like bromophenols and other phenolic

compounds.[6][7] The presence of a polar hydroxyl group suggests solubility in polar solvents,

while the brominated aromatic ring imparts some nonpolar character, allowing for solubility in

less polar organic solvents.

Table 2: Expected Qualitative Solubility of 4-(2-Bromoethyl)phenol in Common Organic

Solvents
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Solvent Class Solvent Example Expected Solubility Rationale

Alcohols Methanol, Ethanol High

The hydroxyl group of

the phenol can form

hydrogen bonds with

the alcohol's hydroxyl

group, facilitating

dissolution. Phenolic

compounds generally

show good solubility in

polar protic solvents.

[6][8]

Ketones Acetone High

Acetone can act as a

hydrogen bond

acceptor for the

phenolic hydroxyl

group. Nitrophenols,

which share structural

similarities, are very

soluble in acetone.[6]

Esters Ethyl Acetate Moderate to High

Ethyl acetate is a

moderately polar

solvent that is

expected to be

effective due to its

ability to engage in

dipole-dipole

interactions and act as

a hydrogen bond

acceptor.[6]

Ethers
Diethyl Ether,

Tetrahydrofuran (THF)
Moderate to High

Ethers are good

solvents for many

organic solids. 4-

Bromophenol is

soluble in ether.[7]
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Halogenated Solvents
Dichloromethane,

Chloroform
Moderate to High

These solvents are

effective for a wide

range of organic

compounds. 4-

Bromophenol is

soluble in chloroform.

[7]

Aromatic

Hydrocarbons
Toluene, Benzene Low to Moderate

The aromatic ring of

4-(2-

bromoethyl)phenol will

have favorable

interactions with

aromatic solvents, but

the polar hydroxyl

group may limit high

solubility.

Aliphatic

Hydrocarbons
Hexane, Heptane Low

As nonpolar solvents,

alkanes are generally

poor solvents for polar

compounds like

phenols.

Water Water Low

The presence of the

larger, nonpolar

bromoethylphenyl

group is expected to

significantly limit its

solubility in water,

despite the presence

of a hydroxyl group.[6]

Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data, a standardized experimental

methodology is essential. The isothermal shake-flask method is a widely accepted and robust

technique for determining the solubility of solid compounds in liquids.[9][10]
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Principle
An excess amount of the solid solute, 4-(2-Bromoethyl)phenol, is equilibrated with the solvent

of interest at a constant temperature. The concentration of the solute in the saturated solution

is then determined gravimetrically after the removal of the solvent.

Materials and Equipment
4-(2-Bromoethyl)phenol (high purity)

Selected organic solvents (analytical grade)

Thermostatic shaker bath or incubator

Analytical balance (± 0.0001 g)

Glass vials with screw caps

Syringes and syringe filters (e.g., 0.45 µm PTFE)

Volumetric flasks and pipettes

Drying oven or vacuum desiccator

Experimental Workflow
The general workflow for the isothermal shake-flask method is depicted in the diagram below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b083804?utm_src=pdf-body
https://www.benchchem.com/product/b083804?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083804?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 1: Isothermal Shake-Flask Solubility Determination Workflow
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Withdraw a known volume of the supernatant using a pre-heated/cooled syringe
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Caption: Isothermal Shake-Flask Solubility Determination Workflow.
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Detailed Procedure
Preparation: Add an excess amount of 4-(2-Bromoethyl)phenol to a series of glass vials.

The presence of undissolved solid at the end of the experiment is crucial to ensure

saturation.

Solvent Addition: Accurately add a known volume or mass of the desired solvent to each vial.

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the

desired temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a predetermined

period (typically 24 to 72 hours), which should be established by kinetic studies to ensure

equilibrium is reached.

Sampling: After equilibration, stop the agitation and allow the vials to rest in the thermostatic

bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a

particle filter. To avoid premature crystallization, the syringe and filter should be pre-

equilibrated at the experimental temperature.

Gravimetric Analysis: Dispense the filtered saturated solution into a pre-weighed vial. Record

the total mass of the vial and the solution.

Solvent Evaporation: Carefully evaporate the solvent from the vial using a gentle stream of

nitrogen, a rotary evaporator, or by placing it in a vacuum oven at a temperature that does

not cause decomposition of the solute.

Final Weighing: Once the solute is completely dry, reweigh the vial. The difference in mass

corresponds to the mass of dissolved 4-(2-Bromoethyl)phenol.

Calculation: The solubility can then be calculated and expressed in various units, such as

grams of solute per 100 g of solvent, grams of solute per 100 mL of solvent, or molarity.

Conclusion
While quantitative experimental data on the solubility of 4-(2-Bromoethyl)phenol in common

organic solvents is sparse, its molecular structure allows for reliable qualitative predictions. It is
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expected to be highly soluble in polar protic and aprotic solvents and moderately soluble in less

polar solvents. For applications requiring precise solubility values, the detailed isothermal

shake-flask method provided in this guide offers a robust and accurate approach for

experimental determination. The generation of such data is a critical step for the successful

application of 4-(2-Bromoethyl)phenol in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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